N-(4-nitrophenyl)-3-sulfamoylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-nitrophenyl)-3-sulfamoylbenzamide is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of a nitrophenyl group and a sulfamoylbenzamide moiety, which contribute to its distinct chemical behavior and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-nitrophenyl)-3-sulfamoylbenzamide typically involves a multi-step process. One common method starts with the nitration of aniline to produce 4-nitroaniline. This intermediate is then reacted with 3-sulfamoylbenzoic acid in the presence of coupling agents such as carbodiimides to form the desired product. The reaction conditions often include the use of organic solvents like dichloromethane or dimethylformamide, and the reactions are carried out under controlled temperatures to ensure high yields and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These can include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method can enhance the efficiency and scalability of the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
N-(4-nitrophenyl)-3-sulfamoylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Oxidation: The sulfamoyl group can be oxidized under specific conditions to form sulfonic acid derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Reduction: Formation of N-(4-aminophenyl)-3-sulfamoylbenzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Sulfonic acid derivatives of the original compound.
Scientific Research Applications
N-(4-nitrophenyl)-3-sulfamoylbenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of sulfonamide-based drugs.
Medicine: Explored for its potential anticancer properties, as it can inhibit the growth of certain cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)-3-sulfamoylbenzamide involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of enzymes that are crucial for cell growth and proliferation. The nitrophenyl group can interact with the active site of enzymes, while the sulfamoylbenzamide moiety can form hydrogen bonds with amino acid residues, leading to the inhibition of enzyme activity. This dual interaction makes it a potent compound for studying enzyme inhibition and developing new therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
- N-(4-nitrophenyl)-3-sulfamoylbenzoic acid
- N-(4-nitrophenyl)-3-sulfamoylaniline
- N-(4-nitrophenyl)-3-sulfamoylphenylacetamide
Uniqueness
N-(4-nitrophenyl)-3-sulfamoylbenzamide stands out due to its unique combination of a nitrophenyl group and a sulfamoylbenzamide moiety. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form stable complexes with various molecular targets. Compared to similar compounds, it offers a broader range of applications in scientific research and potential therapeutic uses.
Properties
IUPAC Name |
N-(4-nitrophenyl)-3-sulfamoylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O5S/c14-22(20,21)12-3-1-2-9(8-12)13(17)15-10-4-6-11(7-5-10)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONGYTNMMHWRJAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.